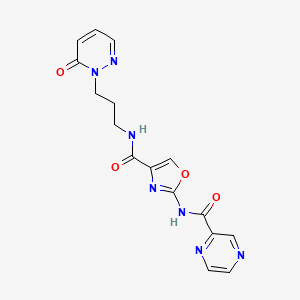![molecular formula C16H19N3O2 B2977818 N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1007826-51-8](/img/structure/B2977818.png)
N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the pyridazine family of compounds and is commonly referred to as MPDP.
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide: serves as a crucial building block for many drug candidates. Researchers have explored its potential in designing novel pharmaceuticals due to its unique chemical structure. Specifically, it acts as an intermediate in the synthesis of various drugs. The compound’s versatility makes it valuable for creating targeted therapies and improving existing medications .
Continuous Flow Synthesis
In recent studies, scientists have developed a continuous flow microreactor system to synthesize this compound efficiently. By selectively acylating 4-methylbenzene-1,3-diamine with benzoic anhydride , they achieved a yield of 85.7% within just 10 minutes. The kinetic model derived from this process helps optimize reaction conditions and enhance production .
Regioselectivity and Stereoselectivity Studies
Researchers have investigated the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide . Understanding the electronic factors controlling regioselectivity and stereoselectivity is crucial for designing efficient synthetic routes. The electronic chemical potential plays a significant role in directing the reaction outcome .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-oxo-1-propylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-10-19-15(20)9-8-14(18-19)16(21)17-11-13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYOQWYBQSMHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)

![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2977746.png)


![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)

![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2977755.png)

